[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl](2-phenylethyl)amine
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Overview
Description
(3-methyl-1-propyl-1H-pyrazol-5-yl)methylamine is an organic compound with the molecular formula C16H24ClN3 This compound features a pyrazole ring substituted with a methyl and propyl group, linked to a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-1-propyl-1H-pyrazol-5-yl)methylamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then alkylated with methyl and propyl groups using alkyl halides in the presence of a base such as potassium carbonate.
Coupling with phenylethylamine: The final step involves coupling the substituted pyrazole with phenylethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-1-propyl-1H-pyrazol-5-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-methyl-1-propyl-1H-pyrazol-5-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-methyl-1-propyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as changes in cellular metabolism, gene expression, or neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- (3-methyl-1-propyl-1H-pyrazol-5-yl)methylamine
- (3-methyl-1-propyl-1H-pyrazol-5-yl)methylamine derivatives
- (3-methyl-1-propyl-1H-pyrazol-5-yl)methylamine analogs
Uniqueness
(3-methyl-1-propyl-1H-pyrazol-5-yl)methylamine stands out due to its unique combination of a pyrazole ring and a phenylethylamine moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H23N3 |
---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C16H23N3/c1-3-11-19-16(12-14(2)18-19)13-17-10-9-15-7-5-4-6-8-15/h4-8,12,17H,3,9-11,13H2,1-2H3 |
InChI Key |
UQDSCVMSLAHYGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
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